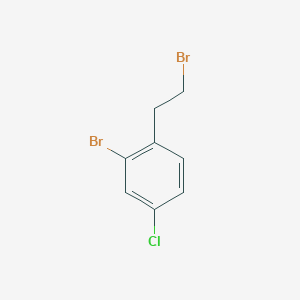

2-Bromo-1-(2-bromoethyl)-4-chlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-bromoethyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTQVICDUIVRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618565 | |

| Record name | 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52927-98-7 | |

| Record name | 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery

This technical guide offers an in-depth exploration of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene, a halogenated aromatic hydrocarbon with significant potential as a versatile building block in synthetic organic chemistry, particularly within the realm of drug discovery and development. While this compound is commercially available, detailed characterization and reaction data are not widely published. This guide, therefore, consolidates available information and provides expert analysis based on established chemical principles and data from analogous structures to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is uniquely functionalized with three halogen atoms, offering multiple reactive sites for chemical modification. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 52927-98-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇Br₂Cl | [3][4][6] |

| Molecular Weight | 298.40 g/mol | [6] |

| Canonical SMILES | C1=CC(=C(C=C1CCBr)Br)Cl | [6] |

| InChI Key | JZUZMCUGKYVUMS-UHFFFAOYSA-N | [6] |

| Predicted XLogP3 | 4.3 | [6] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred |

| Purity | Commercially available up to 95% | [1] |

Note: Some physical properties, such as appearance, are inferred from structurally similar compounds due to a lack of specific experimental data for this compound.

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: A plausible synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Sandmeyer Reaction to form 2-Bromo-4-chloro-1-iodobenzene The synthesis would commence with the diazotization of 2-bromo-4-chloroaniline, followed by a Sandmeyer reaction using potassium iodide to introduce an iodine atom, a more versatile functional group for subsequent cross-coupling reactions if needed, though for this route, it's a placeholder for the nitrile. This is a standard and reliable method for introducing a halogen to an aromatic ring.[7]

Step 2: Rosenmund-von Braun Reaction to form 2-(2-Bromo-4-chlorophenyl)acetonitrile The resulting aryl iodide would then undergo a Rosenmund-von Braun reaction with copper(I) cyanide to yield the corresponding benzonitrile. This reaction is a classic method for the cyanation of aryl halides.

Step 3: Hydrolysis to 2-(2-Bromo-4-chlorophenyl)acetic acid The nitrile group is then hydrolyzed under acidic conditions to the carboxylic acid. This is a standard transformation, typically carried out with strong acids like sulfuric acid at elevated temperatures.

Step 4: Reduction to 2-(2-Bromo-4-chlorophenyl)ethanol The carboxylic acid is first converted to its more reactive acid chloride with thionyl chloride, followed by reduction to the primary alcohol using a reducing agent like sodium borohydride.

Step 5: Bromination to this compound The final step involves the conversion of the primary alcohol to the desired bromoethyl group using a brominating agent such as phosphorus tribromide or hydrobromic acid. This is a common method for the synthesis of alkyl bromides from alcohols.[8]

Reactivity and Potential for Functionalization

The chemical reactivity of this compound is dictated by its three halogen substituents. The bromoethyl group is the most reactive site, being susceptible to nucleophilic substitution reactions (Sₙ2). The aryl bromide is more reactive than the aryl chloride in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This differential reactivity allows for selective, stepwise functionalization of the molecule.

Caption: A diagram illustrating the differential reactivity of the functional groups.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.

-

Aromatic Region (δ 7.0-7.6 ppm): Three signals corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the halogens will cause these protons to be deshielded.

-

Aliphatic Region (δ 3.0-4.0 ppm): Two triplets corresponding to the two methylene groups of the bromoethyl chain. The methylene group attached to the bromine will be further downfield due to the inductive effect of the bromine atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show eight distinct signals.

-

Aromatic Carbons (δ 120-140 ppm): Six signals for the carbons of the benzene ring. The carbons directly attached to the halogens will have their chemical shifts significantly influenced by the electronegativity and heavy atom effects of the substituents.

-

Aliphatic Carbons (δ 30-40 ppm): Two signals for the methylene carbons.

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a complex molecular ion region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of a bromine radical from the ethyl chain to form a stable benzylic carbocation, followed by further fragmentation of the aromatic ring. Key fragments would be expected at m/z corresponding to the loss of Br, CH₂Br, and C₂H₄Br.

Applications in Drug Development

Halogenated aromatic compounds are crucial building blocks in medicinal chemistry. The presence of halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[9] While there are no documented uses of this compound in the synthesis of specific commercial drugs, its structure suggests several potential applications.

-

Scaffold for Novel Heterocycles: The bromoethyl group can be used to alkylate heteroatoms (N, S, O) in various ring systems, leading to the formation of novel heterocyclic compounds with potential biological activity.

-

Synthesis of Biologically Active Amines: The bromoethyl moiety can react with primary or secondary amines to generate a wide range of substituted phenethylamines, a common motif in many centrally active agents.

-

Precursor for Cross-Coupling Reactions: The aryl bromide can be used in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures.

One documented, albeit non-pharmaceutical, application involves the reaction of this compound with 4-methoxy-α-toluenethiol in the presence of potassium carbonate in dimethyl sulfoxide to yield 2-bromo-4-chloro-1-{2-[(4-methoxybenzyl)sulfanyl]ethyl}benzene.[10] This demonstrates the reactivity of the bromoethyl group for nucleophilic substitution.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on the known hazards of similar halogenated aromatic compounds, it should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or absorbed through the skin.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a chemical intermediate with considerable, yet largely unexplored, potential in synthetic organic chemistry and drug discovery. Its trifunctional nature, with differential reactivity at the bromoethyl and aryl halide positions, makes it an attractive starting material for the synthesis of complex molecules. While a lack of published experimental data necessitates a degree of theoretical prediction, this guide provides a solid foundation for researchers interested in utilizing this versatile building block. Further investigation into its synthesis, reactivity, and applications is warranted and could lead to the discovery of novel chemical entities with valuable biological properties.

References

-

PrepChem.com. Preparation of (2-bromoethyl)benzene. [Link]

-

MDPI. A Novel Synthesis of Bromobenzenes Using Molecular Bromine. [Link]

Sources

- 1. This compound 95% | CAS: 52927-98-7 | AChemBlock [achemblock.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 52927-98-7 | MFCD22376643 | this compound [aaronchem.com]

- 4. 52927-98-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound | 52927-98-7 [chemicalbook.com]

- 6. Buy 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6258-60-2 | 4-Methoxy-α-toluenethiol | Thiols | Ambeed.com [ambeed.com]

2-Bromo-1-(2-bromoethyl)-4-chlorobenzene molecular weight

An In-Depth Technical Guide on 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive scientific examination of this compound, a halogenated aromatic hydrocarbon with significant utility as a chemical intermediate. This document provides an in-depth analysis of the compound's core physicochemical properties, outlines a logical synthetic pathway with detailed protocols, explores its reactivity, and discusses its potential applications in pharmaceutical and materials science. The guide is structured to provide not only technical data but also field-proven insights into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for the scientific community. All technical claims are substantiated with citations from reputable chemical databases and safety data sheets.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its successful application in synthesis and material design. This compound (CAS No: 52927-98-7) is a polysubstituted benzene derivative whose structure lends itself to a variety of chemical transformations.[1]

Molecular Structure and Identity

The molecule consists of a benzene ring functionalized with a bromine atom, a chlorine atom, and a 2-bromoethyl side chain. This combination of an aromatic core and a reactive aliphatic chain defines its chemical character.

-

IUPAC Name: 2-bromo-4-(2-bromoethyl)-1-chlorobenzene[2]

-

Canonical SMILES: C1=CC(=C(C=C1CCBr)Br)Cl[2]

-

Synonyms: Benzene, 2-bromo-1-(2-bromoethyl)-4-chloro-[1]

Quantitative Data Summary

The key physical and computed properties of this compound are summarized below. This data is essential for reaction planning, purification, and safety assessments.

| Property | Value | Reference |

| Molecular Weight | 298.40 g/mol | [1][2] |

| Exact Mass | 297.85825 g/mol | [2] |

| CAS Number | 52927-98-7 | [1] |

| Appearance | Liquid (predicted) or solid | N/A |

| XLogP3 (Lipophilicity) | 4.3 | [2] |

| Heavy Atom Count | 11 | [2] |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate; insoluble in water. | N/A |

Synthesis and Experimental Protocols

While direct, peer-reviewed synthesis literature for this specific molecule is sparse, a logical and robust synthetic route can be designed based on fundamental principles of organic chemistry, starting from a common precursor, 1-bromo-4-chlorobenzene. This approach exemplifies how known reactions can be sequenced to achieve a novel target.

Proposed Synthetic Workflow

The following workflow illustrates a three-step synthesis. The choice of reactions—Friedel-Crafts acylation, ketone reduction, and alcohol bromination—is deliberate. Friedel-Crafts acylation avoids the polysubstitution issues common with alkylation, the borohydride reduction is a mild and selective method for converting the ketone to an alcohol, and phosphorus tribromide provides an efficient means of converting the benzylic alcohol to the desired bromoethyl group.

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the previous step before proceeding.

Protocol 1: Friedel-Crafts Acylation

-

Setup: Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add 1-bromo-4-chlorobenzene (1.0 eq) dissolved in DCM, followed by the dropwise addition of acetyl chloride (1.1 eq). Causality: The Lewis acid AlCl₃ activates the acetyl chloride, generating an acylium ion electrophile necessary for aromatic substitution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-bromo-4-chloroacetophenone.

Protocol 2: Ketone Reduction

-

Setup: Dissolve the crude ketone from the previous step (1.0 eq) in methanol in an Erlenmeyer flask.

-

Reagent Addition: Cool the solution to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Causality: NaBH₄ is a mild reducing agent that selectively reduces ketones in the presence of aryl halides.

-

Reaction: Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Workup: Quench with water and remove methanol via rotary evaporation. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude 1-(2-bromo-4-chlorophenyl)ethanol.

Protocol 3: Alcohol Bromination

-

Setup: Dissolve the crude alcohol (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0°C and add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. Causality: PBr₃ is a classic reagent for converting primary and secondary alcohols to alkyl bromides via an SN2 mechanism.

-

Reaction: Stir at 0°C for 30 minutes, then at room temperature for 2-3 hours.

-

Workup & Purification: Slowly pour the reaction mixture into a cold, saturated NaHCO₃ solution. Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄. After solvent removal, purify the crude product via column chromatography on silica gel to yield pure this compound.

Reactivity and Applications

Chemical Reactivity

The primary site of reactivity is the terminal bromine on the ethyl side chain. This alkyl bromide is an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide array of functional groups (e.g., amines, azides, cyanides, thiols), making it a versatile building block for constructing more complex molecular architectures. The aromatic halides are less reactive but can participate in cross-coupling reactions under specific catalytic conditions (e.g., Suzuki, Heck).

Potential Applications

While this specific molecule is primarily for research use, its structural motifs are relevant in several industrial fields.[2]

-

Pharmaceutical Synthesis: As a versatile intermediate, it can be used to synthesize libraries of compounds for drug discovery. The bromoethyl group acts as a handle to connect the halogenated phenyl ring to other pharmacophores. Related (2-bromoethyl)benzene compounds are used in the synthesis of antibiotics and anti-inflammatory drugs.[3]

-

Materials Science: The presence of bromine and chlorine atoms makes it a candidate for incorporation into polymers to enhance flame-retardant properties.[3]

-

Agrochemicals: The halogenated aromatic structure is a common feature in many pesticides and herbicides. This compound could serve as a precursor for novel agrochemicals.

Safety and Handling

Handling halogenated organic compounds requires strict adherence to safety protocols to minimize exposure and risk.

-

Hazard Identification: Based on data for analogous compounds, this compound is expected to be harmful if swallowed and may cause serious eye and skin irritation.[4][5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6]

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, strong bases, and amines.[7]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

References

-

American Elements. (n.d.). This compound. Retrieved from American Elements website. URL: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-(2-bromoethyl)-4-chloro-. NIST Chemistry WebBook. Retrieved from NIST website. URL: [Link]

-

PubChem. (n.d.). 1-(2-Bromoethyl)-4-chlorobenzene. National Center for Biotechnology Information. Retrieved from PubChem website. URL: [Link]

-

ChemBK. (2024). 1-Chloro-4-(2-bromoethyl)benzene. Retrieved from ChemBK website. URL: [Link]

-

Brainly. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene. Retrieved from Brainly website. This provides an example of multi-step synthesis on a related system. URL: [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-(chloromethyl)benzene. National Center for Biotechnology Information. Retrieved from PubChem website. URL: [Link]

-

Knowledge. (2024). What Is (2-Bromoethyl)Benzene Used For In Industrial Applications?. Retrieved from Shaanxi BLOOM TECH Co., Ltd. website. URL: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Buy 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene [smolecule.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1-(2-Bromoethyl)-4-chlorobenzene | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.es [fishersci.es]

2-Bromo-1-(2-bromoethyl)-4-chlorobenzene physical properties

An In-Depth Technical Guide to 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene: Properties, Synthesis, and Applications

Introduction

This compound is a polysubstituted halogenated aromatic hydrocarbon. Its structure is characterized by a benzene ring substituted with a chlorine atom, an aromatic bromine atom, and a bromoethyl side chain. This arrangement of functional groups, particularly the presence of two chemically distinct carbon-bromine bonds—one aliphatic and one aromatic—renders the molecule a highly versatile and strategic intermediate in synthetic organic chemistry. For researchers and professionals in drug development, such building blocks are invaluable for constructing complex molecular architectures and introducing key halogen atoms that can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its logical synthesis, analytical characterization methods, and its potential applications as a precursor in medicinal chemistry.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and physical properties of this compound are summarized below. It is important to note that while core data is available from chemical suppliers, detailed experimental values for properties such as melting and boiling points are not extensively reported in publicly accessible literature, which is common for specialized synthetic intermediates.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 52927-98-7 | [1][2] |

| Molecular Formula | C₈H₇Br₂Cl | [1][2] |

| Molecular Weight | 298.42 g/mol | [2][3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| SMILES | ClC1=CC=C(CCBr)C(Br)=C1 | [1] |

Proposed Synthesis and Purification Protocol

Causality Behind Experimental Choices:

The proposed synthesis is designed for regiochemical control.

-

Aromatic Bromination First: Brominating 1-chloro-4-ethylbenzene as the first step places the bromine atom at a predictable position. Both the chloro and ethyl groups are ortho, para-directing. The ethyl group is more strongly activating than the chloro group, and for steric reasons, the bromine will preferentially add to the position ortho to the ethyl group and meta to the chloro group, yielding 2-bromo-1-chloro-4-ethylbenzene.

-

Side-Chain Bromination: The subsequent reaction targets the benzylic position of the ethyl group. Free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a classic and highly selective method for brominating the benzylic C-H bond without affecting the aromatic ring, thus forming the final product.

Step-by-Step Methodology:

Step 1: Synthesis of 2-Bromo-1-chloro-4-ethylbenzene

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 1-chloro-4-ethylbenzene (14.0 g, 0.1 mol) and anhydrous iron(III) bromide (FeBr₃) (0.5 g, 1.7 mmol) as the Lewis acid catalyst.

-

Reaction: Cool the flask in an ice bath. Slowly add bromine (Br₂) (17.6 g, 0.11 mol) via the dropping funnel over 30 minutes with continuous stirring.

-

Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Once the starting material is consumed, quench the reaction by slowly pouring the mixture into 100 mL of cold water. Add a 10% aqueous solution of sodium bisulfite (NaHSO₃) to neutralize any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-bromo-1-chloro-4-ethylbenzene.

Step 2: Synthesis of this compound

-

Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the 2-bromo-1-chloro-4-ethylbenzene (21.9 g, 0.1 mol) from the previous step in 100 mL of carbon tetrachloride (CCl₄).

-

Reagents: Add N-Bromosuccinimide (NBS) (19.6 g, 0.11 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.16 g, 1 mmol).[4]

-

Reaction: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction is often initiated by shining a lamp on the flask. The reaction should proceed for 2-3 hours. Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of a new product spot.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. The final product, this compound, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Characterization

As no public spectral data is available for this specific compound, this section describes the expected analytical results based on its structure, which are crucial for validating its identity and purity after synthesis.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

Aromatic Protons (3H): The three protons on the benzene ring would appear in the range of δ 7.0-7.6 ppm. Due to the substitution pattern, they would likely present as a complex multiplet or as distinct doublets and a doublet of doublets.

-

Aliphatic Protons (4H): The bromoethyl side chain protons (-CH₂-CH₂-Br) would show a characteristic pattern of two triplets.

-

The methylene group adjacent to the aromatic ring (-Ar-CH₂ -) would appear around δ 3.2-3.4 ppm.

-

The methylene group attached to the bromine (-CH₂ -Br) would be further downfield, around δ 3.6-3.8 ppm.

-

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

Aromatic Carbons: Six distinct signals would be expected in the aromatic region (δ 120-140 ppm), including two signals for the carbons directly attached to the bromine and chlorine atoms.

-

Aliphatic Carbons: Two signals would be present in the aliphatic region for the ethyl chain carbons, expected around δ 30-40 ppm.

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): The mass spectrum would show a complex molecular ion cluster due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). The most intense peaks in this cluster would be around m/z 296, 298, 300, and 302.

-

Key Fragmentation: A prominent fragment would be observed corresponding to the loss of a bromine radical from the side chain (M⁺ - 79/81), leading to a benzylic carbocation. Another likely fragmentation pathway is the cleavage of the entire bromoethyl group.

-

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its two C-Br bonds.

-

Aliphatic C-Br Bond: This bond is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of various functional groups, such as amines, azides, cyanides, or thiols, by reacting the compound with appropriate nucleophiles.

-

Aromatic C-Br Bond: This bond is significantly less reactive towards traditional nucleophilic substitution but is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[4]

This dual reactivity allows for a stepwise functionalization strategy. A researcher can first perform a substitution reaction on the bromoethyl chain and then, in a subsequent step, use the aryl bromide for a cross-coupling reaction to build molecular complexity. This makes the compound an excellent scaffold for creating libraries of diverse molecules for drug screening. For instance, it can serve as a precursor for synthesizing complex carbazole derivatives, which are known for a wide range of biological activities.[5]

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting.

-

Hazard Identification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), protective safety goggles or a face shield, and a lab coat.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust. Keep the container tightly closed when not in use.[3]

-

-

Storage:

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential for constructing complex organic molecules. Its key feature is the presence of two distinct bromine atoms, enabling selective and sequential chemical transformations. This dual reactivity makes it a valuable tool for medicinal chemists and researchers in drug discovery for the synthesis of novel compounds. While detailed physical and spectral data are sparse, its properties can be reliably predicted, and its synthesis can be achieved through established organic chemistry protocols. Proper adherence to safety protocols is essential when handling this reactive and irritant compound.

References

-

Matrix Scientific. Safety Data Sheet for this compound.

-

ChemicalBook. (2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum.

-

ChemicalBook. 2-Bromoethylbenzene(1973-22-4) 1H NMR spectrum.

-

AChemBlock. This compound 95% | CAS: 52927-98-7.

-

Brainly. Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1. (2018).

-

Sigma-Aldrich. Safety Data Sheet for Bromobenzene. (2025).

-

Wikipedia. Friedel–Crafts reaction.

-

ChemicalBook. 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis.

-

Matrix Scientific. Product Page for this compound.

-

Fisher Scientific. Safety Data Sheet for 4-Bromochlorobenzene.

-

Studylib. Friedel-Crafts Acetylation of Bromobenzene.

-

CECRI, Karaikudi. A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. (2005).

-

PubChem. 2-Bromo-4-chloro-1-(chloromethyl)benzene.

-

Eureka | Patsnap. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl.

-

Sigma-Aldrich. Safety Data Sheet. (2025).

-

Sigma-Aldrich. Safety Data Sheet for 1-Bromo-4-chlorobenzene. (2024).

-

Chemsrc. 2-bromo-1,2-diphenylethanol | CAS#:2425-29-8. (2025).

-

PubChem. 1-(2-Bromoethyl)-4-chlorobenzene.

-

Fisher Scientific. Safety Data Sheet for 4-Bromophenethyl bromide. (2023).

-

Inno Pharmchem. Pharmaceutical Synthesis: The Vital Role of Carbazole Intermediates.

Sources

- 1. This compound 95% | CAS: 52927-98-7 | AChemBlock [achemblock.com]

- 2. 52927-98-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. krc.cecri.res.in [krc.cecri.res.in]

- 5. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents [patents.google.com]

2-Bromo-1-(2-bromoethyl)-4-chlorobenzene safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene

Foreword: This document provides a comprehensive safety and handling guide for this compound (CAS No. 52927-98-7). It is imperative to note that a specific, verified Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following guidance has been expertly synthesized by analyzing the chemical structure and extrapolating data from verified SDSs of structurally similar compounds. This approach provides a robust safety framework, but it is not a substitute for the official SDS which should be obtained from the chemical supplier. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the safety protocols involved.

Chemical Identity and Inferred Hazard Profile

This compound is a halogenated aromatic compound. Its structure suggests reactivity associated with both the aromatic ring and the alkyl bromide side chain. The presence of multiple halogen atoms (two bromine, one chlorine) significantly influences its chemical properties and toxicological profile.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzene, 2-bromo-1-(2-bromoethyl)-4-chloro- | [2] |

| CAS Number | 52927-98-7 | [2] |

| Molecular Formula | C₈H₇Br₂Cl | [1][2] |

| Molecular Weight | 298.40 g/mol | [1] |

Based on structural analogues such as 1-Bromo-4-(2-bromoethyl)benzene and 1-(2-Bromoethyl)-4-chlorobenzene, a GHS classification can be inferred. The primary hazards are likely to be:

-

Acute Toxicity, Oral: Harmful if swallowed.[3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][5][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

The rationale behind this inferred classification stems from the reactivity of the bromoethyl group, which can act as an alkylating agent, and the general irritant nature of halogenated benzenes.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when handling this compound. The primary objective is to prevent all routes of exposure: dermal, ocular, and inhalation.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[7] The fume hood provides critical exhaust ventilation to keep airborne concentrations low and protects the user from inhaling vapors or aerosols.[8] Facilities must also be equipped with an eyewash station and a safety shower in immediate proximity to the handling area.[8]

Personal Protective Equipment: A Self-Validating System

The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE.

| Protection Type | Specific Equipment | Standard/Specification | Purpose |

| Eye and Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1-2003[9] | Goggles are mandatory to prevent splashes from reaching the eyes.[4] A face shield must be worn over the goggles during procedures with a high risk of splashing or spraying.[9] |

| Hand Protection | Chemically Resistant Gloves | EN 374[10] | Double-gloving is recommended. Use a flexible laminate glove as the inner layer, with a heavy-duty, chemically resistant outer glove (e.g., nitrile or neoprene).[9] Gloves must be inspected before use and disposed of after handling or if contamination is suspected.[10] |

| Body Protection | Flame-Resistant Laboratory Coat | N/A | A lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[9] Ensure it is a flame-resistant model, especially if working with flammable solvents. |

| Respiratory | Air-Purifying Respirator | NIOSH/MSHA or EN 149[4][8] | Required if there is a risk of exceeding exposure limits or if aerosols are generated outside of a fume hood. Use a respirator with organic vapor cartridges.[4] |

Safe Handling and Storage Protocols

Handling Workflow

Adherence to a strict operational workflow is critical for safety. The following protocol is a self-validating system designed to minimize exposure.

Protocol: Weighing and Transferring the Compound

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the work surface is decontaminated.

-

Staging: Place all necessary equipment (spatulas, weigh boats, receiving flask, solvent) inside the fume hood.

-

Weighing: Tare the balance with the weigh boat. Carefully transfer the required amount of this compound from the stock container to the weigh boat. Avoid generating dust or aerosols.

-

Transfer: Gently add the weighed compound to the reaction vessel. Use a small amount of the reaction solvent to rinse the weigh boat and ensure a complete, quantitative transfer.

-

Closure: Securely close the primary stock container immediately after use.

-

Decontamination: Clean any contaminated surfaces within the fume hood. Dispose of contaminated consumables (gloves, weigh boats) in a designated hazardous waste container.

-

Post-Handling: After completing the work, remove PPE in the correct order (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.[11]

Diagram: Safe Handling Workflow

Caption: Logical flow for safe handling, from preparation to cleanup.

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent accidental release.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8]

-

Conditions to Avoid: Protect from moisture, as the compound may be moisture-sensitive.[4][6] Keep away from heat, sparks, and open flames.[6]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and amines.[6]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Protocol | Causality and Rationale |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10] | The compound is expected to be a respiratory irritant. Removing the individual from the contaminated atmosphere is the priority. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][8] Seek medical attention if irritation persists.[6] | Rapid decontamination is essential to minimize skin irritation and potential absorption of the chemical. |

| Eye Contact | Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][10] | The compound is considered a serious eye irritant. Extensive flushing is necessary to remove the chemical and reduce damage. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention. | Vomiting may cause aspiration of the chemical into the lungs. The priority is to dilute the substance in the stomach and seek professional medical help. |

Spill and Waste Disposal

Spill Response

In case of a spill, evacuate non-essential personnel from the area.[11] Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[4][6] Do not allow the material to enter drains or waterways.[10][12] Collect the absorbed material into a suitable, closed container for disposal.[10]

Diagram: Spill Response Protocol

Caption: Step-by-step procedure for managing a chemical spill.

Waste Disposal

All waste material, including contaminated consumables and spill cleanup materials, must be handled as hazardous waste.[11] Dispose of contents and container in accordance with all local, regional, national, and international regulations.[13] Do not mix with other waste streams.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available, but based on structural analogues, it is not expected to be highly reactive under normal conditions.[6]

-

Chemical Stability: The compound is likely stable under recommended storage conditions, though it may be sensitive to moisture.[4][6]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen chloride (HCl).[6][12]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[4][6]

References

-

LookChem. (2024, June 8). (2-Bromoethyl)benzene - Safety Data Sheet. [Link]

-

PubChem. (n.d.). 1-(2-Bromoethyl)-4-chlorobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-(chloromethyl)benzene. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. [Link]

-

Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]

-

Oakwood Chemical. (n.d.). This compound, 95% Purity. [Link]

-

PubChem. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene. National Center for Biotechnology Information. [Link]

-

ChemWhat. (n.d.). 1-(2-BROMOETHYL)-4-FLUOROBENZENE. [Link]

-

NIST. (n.d.). Benzene, 1-(2-bromoethyl)-4-chloro-. NIST Chemistry WebBook. [Link]

Sources

- 1. Buy 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-(2-Bromoethyl)-4-chlorobenzene | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1-(2-Bromoethoxy)-4-chlorobenzene | C8H8BrClO | CID 74854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.es [fishersci.es]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 10. file1.lookchem.com [file1.lookchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. beta.lakeland.edu [beta.lakeland.edu]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene for Advanced Research and Development

This guide provides an in-depth exploration of the chemical entity identified as 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene. It is designed for researchers, medicinal chemists, and drug development professionals who require a thorough understanding of this compound's nomenclature, synthesis, characterization, and potential applications as a versatile building block in modern synthetic chemistry.

Nomenclature and Structural Elucidation

A critical first step in working with any chemical compound is the unambiguous confirmation of its structure and corresponding IUPAC name. The topic name provided, "2-Bromo-1-(2-bromoethyl)-4-chlorobenzene," presents a potential ambiguity in locant assignment. According to IUPAC nomenclature rules for polysubstituted benzenes, numbering should be assigned to give the substituents the lowest possible locants.[1][2] When multiple naming options exist, alphabetical priority is given to the substituents.

Based on a systematic analysis and data from chemical suppliers, the correct IUPAC name for the compound with CAS Number 52927-98-7 is 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene .[3] This nomenclature assigns the '1' position to the carbon atom bearing the chloro group, which then allows the bromo and bromoethyl groups to be assigned the lowest possible numbers, 2 and 4, respectively.

Caption: IUPAC numbering for 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene.

Physicochemical and Computed Properties

A summary of the key properties of 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene is essential for experimental design, including solubility predictions and analytical method development.

| Property | Value | Source |

| CAS Number | 52927-98-7 | [1] |

| Molecular Formula | C₈H₇Br₂Cl | [3] |

| Molecular Weight | 298.40 g/mol | [3] |

| IUPAC Name | 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene | [3] |

| Canonical SMILES | C1=CC(=C(C=C1CCBr)Br)Cl | [3] |

| InChI Key | JZUZMCUGKYVUMS-UHFFFAOYSA-N | [3] |

| Exact Mass | 297.85825 g/mol | [3] |

| XLogP3 (Computed) | 4.3 | [3] |

| Appearance | Expected to be a liquid or low-melting solid |

Proposed Synthetic Pathway and Experimental Protocols

The causality behind this multi-step approach is to first establish the core substituted benzene ring and then perform a one-carbon homologation of the methyl group to the desired bromoethyl side chain. This strategy avoids potential issues with directing group conflicts and rearrangement reactions that could arise from direct Friedel-Crafts alkylation.

Caption: Proposed synthetic workflows for the target molecule.

Protocol 1: Synthesis of 2-Bromo-1-(bromomethyl)-4-chlorobenzene (Intermediate 1)

This step utilizes a free-radical chain reaction to selectively brominate the benzylic position of the starting material.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-bromo-4-chlorotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN (0.02 eq).

-

Reaction: Heat the mixture to reflux under inert atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(2-Bromo-4-chlorophenyl)ethanol (Intermediate 2) - Via Alternative Route

This sequence represents a more controlled and often higher-yielding approach to the key alcohol intermediate.

-

Step 2a: Cyanide Substitution: Dissolve Intermediate 1 (1.0 eq) in a polar aprotic solvent like DMSO or acetone. Add sodium cyanide (NaCN, 1.2 eq). Heat the mixture (e.g., 60-80 °C) and monitor the reaction. Causality: This is a standard Sₙ2 reaction where the good leaving group (benzylic bromide) is displaced by the cyanide nucleophile.

-

Step 2b: Reduction to Aldehyde: Cool the resulting solution containing 2-(2-Bromo-4-chlorophenyl)acetonitrile. Dilute with an appropriate solvent (e.g., toluene) and cool to -78 °C (dry ice/acetone bath). Add DIBAL-H (1.1 eq) dropwise. Causality: DIBAL-H is a reducing agent that can selectively reduce nitriles to aldehydes at low temperatures. After the reaction is complete, quench carefully with methanol, followed by an aqueous acid workup.

-

Step 2c: Reduction to Alcohol: Dissolve the crude aldehyde from the previous step in methanol or ethanol at 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Causality: NaBH₄ is a mild reducing agent that efficiently reduces aldehydes to primary alcohols. Stir until the reaction is complete, then quench with water and extract the product with an organic solvent.

-

Purification: The crude alcohol can be purified by column chromatography.

Protocol 3: Synthesis of 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene (Final Product)

This final step converts the key alcohol intermediate into the target alkyl bromide.

-

Reactor Setup: In a flask cooled in an ice bath, dissolve 2-(2-bromo-4-chlorophenyl)ethanol (1.0 eq) in a dry, non-protic solvent like diethyl ether or DCM.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise with vigorous stirring. Causality: PBr₃ is a classic reagent for converting primary and secondary alcohols to alkyl bromides via an Sₙ2 mechanism with high efficiency.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC.

-

Work-up: Carefully pour the reaction mixture over ice water to quench the excess PBr₃. Separate the organic layer, wash with saturated sodium bicarbonate solution, water, and brine.

-

Final Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The final product should be purified by silica gel column chromatography to achieve high purity for subsequent applications.

Analytical Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following data are predicted for 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.0-7.6 ppm): 3 protons exhibiting complex splitting patterns (e.g., doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.[4][5] Aliphatic Region: Two triplets, each integrating to 2 protons, around δ 3.2-3.8 ppm, corresponding to the -CH₂-CH₂-Br moiety. The triplet closer to the aromatic ring will be slightly upfield of the triplet adjacent to the bromine.[6] |

| ¹³C NMR | Aromatic Region (δ 115-140 ppm): 6 distinct signals for the aromatic carbons, including 3 quaternary carbons attached to the substituents and 3 protonated carbons.[7] Aliphatic Region (δ 30-40 ppm): 2 signals corresponding to the two methylene carbons of the bromoethyl group. |

| IR Spec. | Aromatic C-H stretch: ~3050-3100 cm⁻¹. Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region. C-Br stretch: Strong absorption in the 500-650 cm⁻¹ region. C-Cl stretch: Strong absorption in the 600-800 cm⁻¹ region.[7] |

| Mass Spec. | Molecular Ion (M⁺): A characteristic isotopic cluster pattern for two bromine atoms and one chlorine atom. The most prominent peaks would be at m/z 296, 298, 300, and 302. |

Potential Applications in Drug Discovery

The structural motifs within 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene make it a highly valuable intermediate for drug development professionals.

The Bromoethylphenyl Moiety as a Pharmacophore Linker

The 2-bromoethyl group is an excellent electrophilic handle for introducing the substituted phenyl core onto nucleophilic scaffolds, such as amines, thiols, or alcohols. This is a common strategy in the synthesis of various pharmaceutical agents. For instance, the related (2-bromoethyl)benzene is a key building block for certain CNS medications, antibiotics, and anti-inflammatory drugs.[8][9] The bromoethyl group allows for the covalent attachment of the molecule to a target receptor or for its use in building larger, more complex drug candidates.

A Scaffold for Lead Optimization

The polyhalogenated aromatic ring is a platform ripe for diversification through modern cross-coupling chemistry (e.g., Suzuki, Sonogashira, Buchwald-Hartwig reactions). The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, site-specific modifications, enabling a systematic Structure-Activity Relationship (SAR) study.[10] This is a powerful approach in lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Caption: Role as a versatile scaffold in synthetic and medicinal chemistry.

For example, bromophenol derivatives have been investigated as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity.[11] While this specific molecule is not a phenol, the underlying principle of using halogenated aromatic cores to probe protein binding sites is a well-established strategy in drug design.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the appropriate precautions for a reactive alkylating agent and an aryl halide. Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[12][13] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

University of California, Davis. (2012). Intermediate IUPAC Nomenclature VII. Retrieved from [Link]

-

Vedantu. (n.d.). Substituted Benzene Compounds: Nomenclature Made Simple. Retrieved from [Link]

-

Chemistry For Everyone. (2023). What Are The IUPAC Rules For Benzene Derivatives?. YouTube. Retrieved from [Link]

-

Knowledge. (2024). How Is (2-Bromoethyl)benzene Utilized in Pharmaceutical Synthesis?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond the Lab: 2-Bromoethylbenzene's Impact on Pharmaceutical and Agrochemical Sectors. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-(chloromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromoethyl)-4-chlorobenzene. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

CU Boulder, Department of Chemistry. (n.d.). Aromatics Spectroscopy Tutorial. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Jiang, B., et al. (2013). Discovery of Novel Bromophenol... as Protein Tyrosine Phosphatase 1B Inhibitor... European Journal of Medicinal Chemistry, 64, 227-235. Retrieved from [Link]

-

Adhikari, D., et al. (2017). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Infectious Diseases, 3(11), 845-853. Retrieved from [Link]

Sources

- 1. ochem.weebly.com [ochem.weebly.com]

- 2. Substituted Benzene Compounds: Nomenclature Made Simple [vedantu.com]

- 3. Buy 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene [smolecule.com]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. bloomtechz.com [bloomtechz.com]

- 9. nbinno.com [nbinno.com]

- 10. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Bromo-4-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 53638669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-(2-Bromoethyl)-4-chlorobenzene | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene: A Technical Guide for Researchers

An In-depth Technical Guide for the Scientific Professional

Abstract

Introduction: The Significance of Solubility Data

2-Bromo-1-(2-bromoethyl)-4-chlorobenzene is a halogenated aromatic compound with a molecular structure suggesting its utility as an intermediate in organic synthesis. The precise control of reaction conditions, purification processes like crystallization, and the formulation of final products are all critically dependent on a thorough understanding of the compound's solubility in various media.[1] The selection of an appropriate solvent can significantly impact reaction kinetics, yield, and the purity of the resulting products. In the context of drug development, solubility is a cornerstone of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Therefore, the ability to accurately determine the solubility of novel compounds like this compound is a fundamental requirement for its practical application.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The molecular structure of this compound provides critical insights into its expected solubility.

Molecular Structure Analysis:

-

Core Structure: A benzene ring, which is inherently non-polar and hydrophobic.

-

Substituents:

-

One chlorine atom

-

One bromine atom

-

One 2-bromoethyl group (-CH₂CH₂Br)

-

The presence of three halogen atoms (two bromine, one chlorine) introduces polarity to the molecule due to the electronegativity difference between carbon and halogens. However, the overall molecule is large and lacks hydrogen-bonding capabilities (as a donor). The XLogP3 value, a computed measure of hydrophobicity, for the related compound 2-bromo-4-(2-bromoethyl)-1-chlorobenzene is 4.3, indicating a high degree of lipophilicity.[2] This suggests poor solubility in water and good solubility in non-polar organic solvents.

Predicted Solubility Trends:

-

Non-Polar Solvents (e.g., Hexane, Toluene): High solubility is expected. The van der Waals forces between the halogenated benzene and these solvents will be the dominant intermolecular interaction, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): Moderate to high solubility is anticipated. The dipole-dipole interactions between the polar C-X bonds of the solute and the polar functionalities of the solvent will promote solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Lower solubility is expected compared to non-polar and polar aprotic solvents. While these solvents have polar character, their strong hydrogen-bonding networks would need to be disrupted to accommodate the solute, which cannot participate in hydrogen bonding itself. This makes the energetic cost of dissolution less favorable.

-

Aqueous Solvents (e.g., Water): Very low to negligible solubility is predicted due to the compound's hydrophobic nature.[3]

Experimental Determination of Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The following protocol describes the isothermal saturation method, a reliable technique for determining the solubility of a solid compound in a solvent.

Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used. Halogenated organic compounds should be handled with care.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[6]

-

Waste Disposal: Dispose of all chemical waste in designated containers according to institutional guidelines.[4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

Optional: UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system by ensuring that equilibrium is reached and that only the dissolved solute is measured.

-

Preparation of Supersaturated Slurries:

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the measured concentration does not change, thereby validating that equilibrium has been achieved.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, dry vial. This step is crucial to remove any undissolved microcrystals, ensuring that only the soluble portion is analyzed.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen) until a constant weight of the dried solute is achieved.

-

Reweigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison and reference.

| Solvent | Solvent Polarity | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-Polar | 25 | ||

| Toluene | Non-Polar | 25 | ||

| Dichloromethane | Polar Aprotic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Ethyl Acetate | Polar Aprotic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 |

Molecular Weight of this compound: 298.40 g/mol [2]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a strong prediction of its behavior can be made based on its molecular structure. It is expected to be highly soluble in non-polar and polar aprotic organic solvents and poorly soluble in polar protic solvents, particularly water. For researchers requiring precise data for synthesis, purification, or formulation, the detailed isothermal saturation protocol provided in this guide offers a robust and reliable method for generating this critical information. Adherence to the outlined safety precautions and experimental steps will ensure the generation of accurate and reproducible solubility data, enabling the effective application of this compound in further research and development.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Solubility of Organic Compounds. (2023-08-31).

- Experiment 727: Organic Compound Functional Groups. (2024-11-19). Chemistry LibreTexts.

- 1-(2-bromoethyl)-4-chlorobenzene | Solubility. Solubility of Things.

- SAFETY D

- 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene. Smolecule.

- SAFETY D

- 1-(2-Bromoethyl)-4-chlorobenzene. PubChem.

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET. (2024-03-31). Fisher Scientific.

Sources

- 1. chem.ws [chem.ws]

- 2. Buy 2-Bromo-4-(2-bromoethyl)-1-chlorobenzene [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene. In the absence of direct experimental spectra for this specific compound in the public domain, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, alongside comparative analysis with structurally analogous compounds, this guide offers a robust framework for the identification and characterization of this molecule. Detailed experimental protocols for acquiring high-quality spectroscopic data for halogenated aromatic compounds are also presented, ensuring a self-validating system for future empirical studies.

Introduction: The Challenge of Characterizing Novel Halogenated Aromatics

Halogenated aromatic compounds are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique physicochemical properties, often imparted by the number, type, and position of halogen substituents, necessitate precise and unambiguous structural elucidation. This compound represents a specific substitution pattern for which, to our knowledge, no public spectroscopic data is currently available.

This guide, therefore, takes a proactive and predictive approach. As a Senior Application Scientist, the objective is not merely to present data but to provide a logical and scientifically grounded methodology for anticipating and interpreting the spectroscopic signatures of this molecule. The principles and comparative data herein will empower researchers to confidently identify this compound, whether it is a novel synthetic target or an unexpected byproduct in a reaction mixture.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the fundamental principles of each technique and by careful comparison with the known spectral data of structurally related compounds, most notably its isomer, 1-(2-bromoethyl)-4-chlorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

The ¹H NMR spectrum is expected to exhibit signals corresponding to the aromatic protons and the protons of the bromoethyl side chain. The chemical shifts are influenced by the electronic effects of the bromine and chlorine substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~ 7.5 | d | ~ 2.0 | Ortho to two bromine atoms, expected to be the most deshielded aromatic proton. Coupled to H-5. |

| H-5 | ~ 7.3 | dd | J ≈ 8.5, 2.0 | Ortho to chlorine and meta to bromine. Coupled to H-6 and H-3. |

| H-6 | ~ 7.1 | d | ~ 8.5 | Ortho to the bromoethyl group and meta to chlorine. Coupled to H-5. |

| -CH₂-Ar | ~ 3.2 | t | ~ 7.5 | Benzylic protons, coupled to the adjacent -CH₂Br. |

| -CH₂-Br | ~ 3.6 | t | ~ 7.5 | Methylene protons attached to bromine, deshielded by the halogen. Coupled to the benzylic -CH₂-. |

Rationale: The predicted chemical shifts for the aromatic protons are based on the additive effects of the substituents. The bromine at C2 will deshield the adjacent H-3 proton significantly. The bromoethyl group at C1 will have a moderate effect on the ortho H-6 proton. For the side chain, the chemical shifts are predicted based on data for similar bromoethylbenzene derivatives. For instance, in (2-bromoethyl)benzene, the benzylic protons appear around δ 3.15 ppm and the methylene protons attached to bromine at δ 3.54 ppm.[1]

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the unsymmetrical substitution pattern, all eight carbon atoms are expected to be chemically non-equivalent and should therefore produce eight distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~ 140 | Attached to the bromoethyl group. |

| C-2 | ~ 115 | Attached to a bromine atom (heavy atom effect can cause an upfield shift).[2] |

| C-3 | ~ 133 | Aromatic CH. |

| C-4 | ~ 132 | Attached to a chlorine atom. |

| C-5 | ~ 130 | Aromatic CH. |

| C-6 | ~ 128 | Aromatic CH. |

| -CH₂-Ar | ~ 38 | Benzylic carbon. |

| -CH₂-Br | ~ 32 | Carbon attached to bromine. |

Rationale: The predicted ¹³C chemical shifts are based on established substituent effects in substituted benzenes. The carbons directly attached to the halogens (C-2 and C-4) will show significant shifts. The "heavy atom effect" of bromine can cause the signal for C-2 to be shifted upfield more than might be expected based on electronegativity alone.[2] The chemical shifts for the bromoethyl side chain are predicted based on analogous compounds like (2-bromoethyl)benzene, which shows signals at approximately δ 39 ppm and δ 33 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₇Br₂Cl), the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion | Comments |

| 296, 298, 300, 302 | [M]⁺ | Molecular ion cluster. The isotopic pattern will be characteristic of a compound containing two bromine atoms and one chlorine atom. |

| 217, 219, 221 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 187, 189 | [M - CH₂Br]⁺ | Loss of the bromoethyl side chain. |

| 138, 140 | [C₇H₄Cl]⁺ | Further fragmentation of the aromatic ring. |

| 103 | [C₇H₄]⁺ | Loss of chlorine from the [C₇H₄Cl]⁺ fragment. |

Rationale: The molecular ion will exhibit a complex isotopic cluster due to the natural abundances of the isotopes of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). The fragmentation pattern is predicted to involve the loss of the halogen atoms and the bromoethyl side chain, which are common fragmentation pathways for halogenated aromatic compounds. The NIST WebBook entry for the isomeric 1-(2-bromoethyl)-4-chlorobenzene shows a molecular ion at m/z 218 and a base peak at m/z 139, corresponding to the loss of the bromoethyl group.[4] A similar loss is expected for the target molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic ring and the carbon-halogen bonds.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2960-2850 | C-H stretch (aliphatic) | Medium |

| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| 1100-1000 | C-Cl stretch | Strong |

| 700-500 | C-Br stretch | Strong |

| 850-800 | C-H out-of-plane bend (aromatic) | Strong |

Rationale: The aromatic C-H and C=C stretching vibrations are characteristic of the benzene ring. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region and can be broad and strong.[5][6] The pattern of the C-H out-of-plane bending bands in the 900-690 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic ring.

Experimental Protocols

To obtain empirical data for this compound, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating and are based on best practices for the analysis of halogenated aromatic compounds.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Use a sufficient number of scans (e.g., 16) and a relaxation delay (d1) of at least 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (d1) of 2 seconds are recommended.

-

Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of CH, CH₂, and CH₃ signals.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) using appropriate software.

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Perform peak picking to identify the chemical shifts of all signals.

-

Mass Spectrometry

Caption: Workflow for GC-MS data acquisition and analysis.

Protocol:

-

Sample Preparation:

-

Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Perform serial dilutions to achieve a final concentration of approximately 1 µg/mL.

-

-

GC-MS Acquisition:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Inject 1 µL of the prepared sample into the GC.

-

Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.

-

The mass spectrometer should be operated in full scan mode over a mass range of m/z 50-500.

-

The ionization energy should be set to 70 eV.

-

-

Data Analysis:

-